Home > Products > Screening Compounds P127328 > 3-[3-oxo-3-(3-propylmorpholin-4-yl)propyl]quinazolin-4(3H)-one
3-[3-oxo-3-(3-propylmorpholin-4-yl)propyl]quinazolin-4(3H)-one -

3-[3-oxo-3-(3-propylmorpholin-4-yl)propyl]quinazolin-4(3H)-one

Catalog Number: EVT-5580725
CAS Number:
Molecular Formula: C18H23N3O3
Molecular Weight: 329.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-2-Benzylidene-N-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propyl)hydrazine-1-carbothioamide

    Compound Description: This class of compounds, represented by derivatives (9a-j) in the study, features a (E)-2-benzylidene-hydrazine-1-carbothioamide moiety connected to a 2,3-dihydro-4H-benzo[b][1,4]oxazin-4-one core via a propyl linker. The study focuses on their synthesis and structural characterization using spectroscopic methods like 1H NMR, IR, and mass spectrometry. []

    Relevance: While this class of compounds shares the core structure of quinazolin-4(3H)-one with the target compound, it differs in the presence of a benzoxazine ring fused to the core and the (E)-2-benzylidene-hydrazine-1-carbothioamide substituent. The propyl linker connecting the core to another nitrogen-containing heterocycle is a shared feature, highlighting the potential exploration of similar linkers and substituents in drug discovery efforts focusing on quinazolin-4(3H)-one derivatives. []

Ethyl 6-(4-oxo-3-(pyrimidin-2-ylmethyl)-3,4-dihydroquinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (BIQO-19)

    Compound Description: BIQO-19 is a quinazolin-4(3H)-one derivative designed as an Aurora Kinase A (AKA) inhibitor. It demonstrates potent antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines, including those resistant to epidermal growth factor receptor–tyrosine kinase inhibitors (EGFR-TKIs) like gefitinib. BIQO-19 effectively inhibits AKA, induces G2/M phase arrest, and promotes apoptosis in NSCLC cells. []

    Relevance: BIQO-19 shares the quinazolin-4(3H)-one core with the target compound, 3-[3-oxo-3-(3-propylmorpholin-4-yl)propyl]quinazolin-4(3H)-one. The study highlights the potential of modifying the quinazolin-4(3H)-one scaffold to target specific kinases, like AKA, for therapeutic purposes. []

N-(5-aryliden-4-oxo-2-thioxothiazolidin-3-yl)-2-{[4-oxo-3-(p-tolyl)-3,4-dihydro quinazolin-2-yl]thio}acetamides

    Compound Description: These compounds, particularly compound 5a containing a 4-methylbenzylidene moiety, demonstrate good inhibitory activity against the α-glucosidase enzyme. The study emphasizes their potential as antidiabetic agents. []

    Relevance: This series shares the quinazolin-4(3H)-one core structure with 3-[3-oxo-3-(3-propylmorpholin-4-yl)propyl]quinazolin-4(3H)-one. The variation lies in the substituents attached to the core, highlighting the impact of structural modifications on biological activity. Notably, the presence of a thioxothiazolidine ring and an acetamide linker in these compounds suggests potential areas for further exploration in the context of modifying the target compound for desired pharmacological effects. []

2‐anilinoquinazolin‐4(3H)‐one Derivatives

    Compound Description: This study investigates 2-anilinoquinazolin-4(3H)-one derivatives as potential antiviral agents against SARS-CoV-2. Specifically, compounds 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (1), N-(7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-dichlorophenyl)acetamide (2), and N-(7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-difluorophenyl)acetamide (3) show promising antiviral activity in a human ACE2 transgenic mouse model. []

    Relevance: The 2-anilinoquinazolin-4(3H)-one derivatives share the core quinazolin-4(3H)-one structure with the target compound, 3-[3-oxo-3-(3-propylmorpholin-4-yl)propyl]quinazolin-4(3H)-one. This study emphasizes the versatility of the quinazolin-4(3H)-one scaffold and its potential for modification to target various therapeutic areas, including viral infections. []

    Compound Description: This study focuses on the synthesis and evaluation of novel acetic acid derivatives containing a quinazolin-4(3H)-one ring as aldose reductase (AR) inhibitors. These compounds, particularly compound 19 [2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid], demonstrate potent AR inhibitory activity in the nanomolar range, surpassing the reference drug epalrestat. []

    Relevance: These compounds share the quinazolin-4(3H)-one core structure with the target compound 3-[3-oxo-3-(3-propylmorpholin-4-yl)propyl]quinazolin-4(3H)-one, emphasizing the significance of this scaffold in medicinal chemistry. The study highlights the successful utilization of the quinazolin-4(3H)-one core in developing potent and selective enzyme inhibitors. []

Properties

Product Name

3-[3-oxo-3-(3-propylmorpholin-4-yl)propyl]quinazolin-4(3H)-one

IUPAC Name

3-[3-oxo-3-(3-propylmorpholin-4-yl)propyl]quinazolin-4-one

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C18H23N3O3/c1-2-5-14-12-24-11-10-21(14)17(22)8-9-20-13-19-16-7-4-3-6-15(16)18(20)23/h3-4,6-7,13-14H,2,5,8-12H2,1H3

InChI Key

UFZTVFINPPLLCA-UHFFFAOYSA-N

SMILES

CCCC1COCCN1C(=O)CCN2C=NC3=CC=CC=C3C2=O

Canonical SMILES

CCCC1COCCN1C(=O)CCN2C=NC3=CC=CC=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.